molecular formula C22H22ClN5O3S B2609935 Ethyl 2-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate CAS No. 1105218-01-6

Ethyl 2-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate

Cat. No.: B2609935
CAS No.: 1105218-01-6
M. Wt: 471.96
InChI Key: CCJWXQFOWNCYNO-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H22ClN5O3S and its molecular weight is 471.96. The purity is usually 95%.
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Scientific Research Applications

Tuberculosis (TB) Inhibition

A study focusing on the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates revealed promising compounds with significant activity against Mycobacterium tuberculosis. Among these, a specific compound demonstrated notable inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating its potential as a therapeutic agent for tuberculosis without exhibiting cytotoxicity at relevant concentrations (V. U. Jeankumar et al., 2013).

Antimicrobial and Antiparkinsonian Activities

Research on the synthesis and biological evaluation of pyridine derivatives, including those from 2-chloro-6-ethoxy-4-acetylpyridine, has indicated that certain compounds exhibit significant analgesic and antiparkinsonian activities. These activities are comparable to those of known drugs such as Valdecoxib and Benzatropine, showcasing the compound's potential in treating pain and Parkinson's disease (A. Amr et al., 2008).

Synthesis of Pesticide Intermediates

Another study highlighted the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate as an essential intermediate for producing chlorantraniliprole, a pesticide. This research presented an efficient route for pyrazole synthesis, starting from 2,3-dichloropyridine, suggesting the chemical's utility in agricultural applications (Yeming Ju, 2014).

Unexpected Transformation and Antibacterial Activity

A study on the cyclization reaction of N-(4-chlorophenyl)-β-alanine, leading to ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, revealed the formation of various derivatives with weak antibacterial activity. This unexpected transformation opens up new avenues for exploring the antibacterial properties of related compounds (K. Anusevičius et al., 2014).

Antimycobacterial Activity of Novel Derivatives

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, based on a potent scaffold discovered in previous studies, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research emphasizes the compound's role in developing new antimycobacterial agents (Kai Lv et al., 2017).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3S/c1-2-31-21(30)18-13-32-22(24-18)25-20(29)15-9-11-28(12-10-15)19-8-7-17(26-27-19)14-3-5-16(23)6-4-14/h3-8,13,15H,2,9-12H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJWXQFOWNCYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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